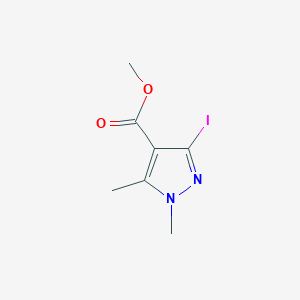

methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-3-iod-1,5-dimethyl-1H-pyrazol-4-carboxylat umfasst typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 3-Iod-1,5-dimethyl-1H-pyrazol mit Methylchlorformiat unter basischen Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt, wobei eine Base wie Triethylamin den Veresterungsprozess erleichtert.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Laborsynthese zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Fließreaktoren und die Sicherstellung der Reinheit des Endprodukts durch fortschrittliche Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Eigenschaften

Molekularformel |

C7H9IN2O2 |

|---|---|

Molekulargewicht |

280.06 g/mol |

IUPAC-Name |

methyl 3-iodo-1,5-dimethylpyrazole-4-carboxylate |

InChI |

InChI=1S/C7H9IN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3 |

InChI-Schlüssel |

WLAXOIUBDKOWTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1C)I)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodo-1,5-dimethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-3-iod-1,5-dimethyl-1H-pyrazol-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Nucleophile ersetzt werden, wie bei palladiumkatalysierten Kreuzkupplungsreaktionen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu erhalten.

Esterhydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Werden in Kreuzkupplungsreaktionen verwendet, um das Iodatom zu ersetzen.

Oxidationsmittel: Wie Kaliumpermanganat für Oxidationsreaktionen.

Reduktionsmittel: Wie Lithiumaluminiumhydrid für Reduktionsreaktionen.

Säuren oder Basen: Für die Hydrolyse der Estergruppe.

Hauptprodukte, die gebildet werden

Substituierte Pyrazole: Entstehen aus nucleophilen Substitutionsreaktionen.

Oxidierte oder reduzierte Derivate: Abhängig von den spezifischen Reaktionsbedingungen.

Carbonsäuren: Aus Esterhydrolyse.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-3-iod-1,5-dimethyl-1H-pyrazol-4-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Iod- und Methylgruppen können die Bindungsaffinität und Spezifität der Verbindung gegenüber diesen Zielstrukturen beeinflussen.

Wirkmechanismus

The mechanism of action of methyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine and methyl groups can influence the compound’s binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-5-amino-1-methylpyrazol-4-carboxylat: Ein weiteres Pyrazolderivat mit ähnlichen strukturellen Merkmalen.

1-Methyl-3-iod-4-pyrazolcarboxylat: Eine eng verwandte Verbindung mit geringfügigen Variationen in den Substitutionsmustern.

Einzigartigkeit

Methyl-3-iod-1,5-dimethyl-1H-pyrazol-4-carboxylat zeichnet sich durch sein spezifisches Substitutionsmuster aus, das ihm eine einzigartige Reaktivität und biologische Aktivität verleihen kann. Das Vorhandensein sowohl von Iod als auch von Methylgruppen kann seine Nützlichkeit in Kreuzkupplungsreaktionen verbessern und möglicherweise seine pharmakokinetischen Eigenschaften in medizinischen Anwendungen verbessern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.